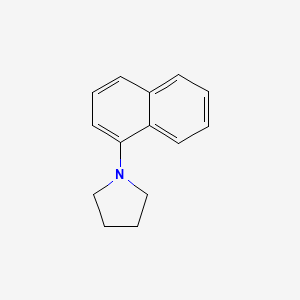

1-(1-Naphthyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPTRUOSXHCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445009 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82238-92-4 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Naphthyl-Pyrrolidine Scaffold

An In-Depth Technical Guide to the Characterization of 1-(1-Naphthyl)pyrrolidine (CAS: 82238-92-4)

This compound, identified by CAS number 82238-92-4, is a tertiary amine featuring a bicyclic aromatic naphthalene ring system fused to a saturated five-membered pyrrolidine heterocycle. The pyrrolidine ring is a ubiquitous structural motif found in numerous natural alkaloids, such as nicotine, and is a cornerstone in the architecture of many synthetic pharmaceuticals.[1][2] Its incorporation often imparts favorable pharmacokinetic properties. The naphthalene moiety, a planar and electron-rich aromatic system, provides a large surface area for potential π-π stacking interactions and can significantly influence the molecule's electronic and biological properties.[3]

This molecular architecture makes this compound and its derivatives valuable building blocks in medicinal chemistry and materials science.[3] Research has indicated that compounds in this class may interact with neurotransmitter systems, showing affinity for dopamine and serotonin receptors, which suggests potential applications in the development of therapies for neurological disorders.[3] Given its role as a key intermediate and potential pharmacophore, a comprehensive and unambiguous characterization of this compound is paramount to ensure the integrity and reproducibility of research and development efforts.

This guide provides a multi-faceted analytical framework for the definitive characterization of this compound, detailing the core spectroscopic and chromatographic techniques required for structural elucidation and purity assessment.

Physicochemical and Computed Properties

A foundational understanding of a molecule's properties is essential before embarking on experimental work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 82238-92-4 | [4][5] |

| Molecular Formula | C₁₄H₁₅N | [4][5][6] |

| Molecular Weight | 197.28 g/mol | [4][5][6] |

| Monoisotopic Mass | 197.120449483 Da | [5] |

| Boiling Point | 348 °C (Predicted) | [7] |

| Density | 1.107 g/cm³ (Predicted) | [7] |

| pKa | 5.68 ± 0.40 (Predicted) | [7] |

| XLogP3-AA | 3.8 | [4][5] |

| Topological Polar Surface Area | 3.2 Ų | [5] |

Synthesis and Purification Overview

The characterization of a compound is intrinsically linked to its synthesis, as the process determines the likely impurity profile. This compound is typically synthesized via nucleophilic substitution reactions. A common and effective approach is the N-arylation of pyrrolidine with a suitable 1-substituted naphthalene.

A prevalent method involves the reaction of a 1-halonaphthalene (e.g., 1-chloronaphthalene or 1-bromonaphthalene) or an activated naphthyl sulfonate (e.g., 1-naphthyl tosylate) with pyrrolidine, often in the presence of a base and sometimes a metal catalyst to facilitate the reaction.[3][8][9]

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Nickel-Catalyzed Amination

This protocol is adapted from general procedures for nickel-catalyzed amination of aryl tosylates and serves as an illustrative example.[9]

Objective: To synthesize this compound from 1-naphthyl tosylate and pyrrolidine.

Materials:

-

1-Naphthyl tosylate

-

Pyrrolidine (CAS 123-75-1)

-

Anhydrous sodium tert-butoxide (NaOtBu)

-

Nickel(II) chloride (NiCl₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Anhydrous dioxane

-

Nitrogen gas supply

-

Standard oven-dried glassware

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere, add NiCl₂ (0.05 mmol) and dppp (0.05 mmol) to an oven-dried reaction flask. Add anhydrous dioxane (5 mL) and stir the mixture for 10 minutes at room temperature.

-

Reactant Addition: To the flask containing the catalyst solution, add 1-naphthyl tosylate (1.0 mmol), pyrrolidine (1.5 mmol), and sodium tert-butoxide (1.4 mmol).

-

Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.

-

Confirmation: Confirm the identity and purity of the isolated product using the characterization techniques detailed in the following sections.

Part 1: Spectroscopic Structural Elucidation

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data is not publicly available in the cited literature, the expected chemical shifts can be reliably predicted based on the known electronic effects of the naphthyl and pyrrolidine moieties.[3][4][10]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton spectrum is expected to show distinct regions for the aromatic naphthyl protons and the aliphatic pyrrolidine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.2 | d | 1H | H-8 | Peri-deshielding effect from the adjacent aromatic ring. |

| ~7.8-7.9 | d | 1H | H-5 | Deshielded aromatic proton. |

| ~7.4-7.6 | m | 3H | H-2, H-4, H-7 | Overlapping aromatic protons. |

| ~7.3-7.4 | t | 1H | H-6 | Aromatic proton. |

| ~7.1-7.2 | d | 1H | H-3 | Aromatic proton ortho to the pyrrolidine substituent. |

| ~3.4-3.5 | t | 4H | N-CH₂ (Pyrrolidine) | Protons adjacent to the nitrogen atom, deshielded by nitrogen and the naphthyl ring. |

| ~2.0-2.1 | m | 4H | CH₂-CH₂ (Pyrrolidine) | Aliphatic protons on the pyrrolidine ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The carbon spectrum will show signals for the ten unique carbons of the naphthalene ring and the two unique carbons of the pyrrolidine ring.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-147 | C-1 | Quaternary carbon directly attached to the nitrogen, deshielded. |

| ~134-135 | C-4a | Quaternary carbon at the ring junction. |

| ~128-130 | C-8a | Quaternary carbon at the ring junction. |

| ~125-129 | C-4, C-5, C-8 | Aromatic CH carbons. |

| ~122-125 | C-2, C-6, C-7 | Aromatic CH carbons. |

| ~115-118 | C-3 | Aromatic CH carbon ortho to the pyrrolidine group, slightly shielded. |

| ~52-54 | N-CH₂ (Pyrrolidine) | Carbon adjacent to the nitrogen atom. |

| ~25-27 | CH₂-CH₂ (Pyrrolidine) | Aliphatic carbon in the pyrrolidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this class of compounds.

Expected Fragmentation Pattern: The molecular ion (M⁺) peak should be prominent. Key fragmentation pathways would involve the loss of hydrogen and cleavage of the pyrrolidine ring.

| m/z Value | Proposed Fragment | Source |

| 197 | [C₁₄H₁₅N]⁺˙ (M⁺˙) | [8] |

| 196 | [M-H]⁺ | [8] |

| 168 | [M-C₂H₄]⁺ or [M-CH₂=CH₂]⁺ | [8] |

| 167 | [M-C₂H₅]⁺ | [8] |

digraph "MS_Fragmentation" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];M [label="[C₁₄H₁₅N]⁺˙\nm/z = 197"]; M_H [label="[C₁₄H₁₄N]⁺\nm/z = 196"]; M_C2H4 [label="[C₁₂H₁₁N]⁺˙\nm/z = 168"];

M -> M_H [label="- H•"]; M -> M_C2H4 [label="- C₂H₄"]; }

Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be a composite of the vibrations from the naphthalene ring and the pyrrolidine ring.[11]

Key Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | Aromatic C-H stretching | Naphthyl Ring | Medium to Weak[12] |

| 2970-2850 | Aliphatic C-H stretching | Pyrrolidine Ring | Medium to Strong[13] |

| ~1600, ~1580, ~1510 | C=C stretching | Naphthyl Ring | Medium to Weak[12] |

| ~1350 | C-N stretching | Tertiary Aromatic Amine | Medium to Strong |

| 800-770 | C-H out-of-plane bending | 1-substituted Naphthyl | Strong[11] |

Part 2: Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Reverse-Phase HPLC (RP-HPLC)

A robust RP-HPLC method is critical for separating the target compound from starting materials, by-products, and other impurities. The following is a proposed starting method that can be optimized as needed.[14][15][16]

Objective: To determine the purity of a this compound sample by percentage area.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (Naphthalene has strong absorbance in this region).

-

Injection Volume: 10 µL.

Caption: Integrated workflow for the complete characterization of this compound.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a stock solution of ~0.5 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (40% A, 60% B) for at least 30 minutes or until a stable baseline is achieved.

-

Blank Injection: Inject the diluent (50:50 Acetonitrile/Water) to ensure no interfering peaks are present at the retention time of the analyte.

-

Sample Injection: Inject the prepared sample solution onto the column and acquire the chromatogram for the full duration of the gradient run.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. The main peak should be sharp and symmetrical.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the parent compounds, pyrrolidine and naphthalene, and the assumption that the compound is potentially hazardous.

-

Pyrrolidine: The parent amine is flammable, corrosive, and harmful if swallowed or inhaled.[17][18]

-

Naphthalene: It is a known irritant and potentially carcinogenic.

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[19]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and acids.[7][18]

Conclusion

The definitive characterization of this compound (CAS 82238-92-4) requires a synergistic application of spectroscopic and chromatographic techniques. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation data. Infrared spectroscopy validates the presence of key functional groups. Finally, a well-developed RP-HPLC method is indispensable for accurately determining the purity of the synthesized material. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the quality and identity of this important chemical building block, thereby upholding the integrity of their scientific endeavors.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 82238-92-4 [chemicalbook.com]

- 7. This compound CAS#: 82238-92-4 [chemicalbook.com]

- 8. sciforum.net [sciforum.net]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Page loading... [guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. cipac.org [cipac.org]

- 16. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. media.laballey.com [media.laballey.com]

Spectroscopic Characterization of 1-(1-Naphthyl)pyrrolidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(1-Naphthyl)pyrrolidine, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. The insights provided herein are grounded in established principles and supported by data from analogous structures, offering a robust framework for the structural elucidation and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 82238-92-4) possesses a unique structure combining a rigid, aromatic naphthyl group with a flexible, saturated pyrrolidine ring.[3][4] This combination gives rise to a distinct spectroscopic fingerprint. The molecular formula is C₁₄H₁₅N, and the monoisotopic mass is 197.1204 Da.[5] Understanding the interplay between the aromatic and aliphatic moieties is crucial for interpreting its spectral data.

The N-aryl-substituted pyrrolidine motif is a significant structural fragment in many bioactive compounds.[1] Spectroscopic analysis is therefore indispensable for confirming the identity, purity, and structure of newly synthesized derivatives. This guide will dissect the expected data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, providing a foundational reference for researchers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct regions for the aromatic naphthyl protons and the aliphatic pyrrolidine protons. Due to the electron-donating nature of the nitrogen atom, the protons on the pyrrolidine ring adjacent to the nitrogen will be deshielded and appear at a lower field compared to unsubstituted pyrrolidine.[6] Similarly, the electronic effects of the pyrrolidine group will influence the chemical shifts of the naphthyl protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-8.2 | m | 2H | Naphthyl-H |

| ~ 7.3-7.6 | m | 5H | Naphthyl-H |

| ~ 3.4-3.6 | m | 4H | N-CH₂ (Pyrrolidine) |

| ~ 2.0-2.2 | m | 4H | CH₂ (Pyrrolidine) |

Interpretation: The seven protons of the naphthyl group will appear as a complex multiplet pattern in the aromatic region (δ 7.3-8.2 ppm). The pyrrolidine protons will manifest as two multiplets in the aliphatic region. The methylene groups directly attached to the nitrogen (N-CH₂) are expected around δ 3.4-3.6 ppm, while the other two methylene groups (β-protons) should appear further upfield, around δ 2.0-2.2 ppm. The exact chemical shifts and coupling patterns can be confirmed using 2D NMR techniques like COSY.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all 14 carbon atoms in the molecule. The aromatic carbons of the naphthyl ring will resonate in the typical downfield region for sp² carbons, while the sp³ carbons of the pyrrolidine ring will appear upfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 148.0 | Quaternary | Naphthyl C-1 |

| ~ 134.5 | Quaternary | Naphthyl Quaternary C |

| ~ 129.0 | CH | Naphthyl CH |

| ~ 128.5 | CH | Naphthyl CH |

| ~ 126.5 | CH | Naphthyl CH |

| ~ 125.0 | CH | Naphthyl CH |

| ~ 124.0 | Quaternary | Naphthyl Quaternary C |

| ~ 120.0 | CH | Naphthyl CH |

| ~ 115.0 | CH | Naphthyl CH |

| ~ 110.0 | CH | Naphthyl CH |

| ~ 54.0 | CH₂ | N-CH₂ (Pyrrolidine) |

| ~ 25.0 | CH₂ | CH₂ (Pyrrolidine) |

Interpretation: Ten distinct signals are expected in the aromatic region (δ 110-150 ppm) for the naphthyl group carbons. The carbon directly attached to the nitrogen (C-1) will be significantly influenced by the nitrogen's electronegativity and is predicted to appear around δ 148.0 ppm.[8] The pyrrolidine carbons will show two signals: one for the α-carbons next to the nitrogen at approximately δ 54.0 ppm and another for the β-carbons around δ 25.0 ppm, consistent with data for similar pyrrolidine derivatives.[9]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, electron ionization (EI) would likely be used.

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M - C₂H₅]⁺ |

| 154 | Moderate | [M - C₃H₇]⁺ |

| 141 | High | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

| 127 | High | [C₁₀H₇]⁺ (Naphthyl cation) |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Interpretation: The molecular ion peak [M]⁺ is expected at m/z 197, corresponding to the molecular weight of C₁₄H₁₅N.[5] A prominent fragmentation pathway would involve the cleavage of the C-N bond connecting the two ring systems. This would lead to a strong signal for the naphthyl cation at m/z 127. Another key fragmentation would be the alpha-cleavage of the pyrrolidine ring, resulting in a stable ion at m/z 70.[10]

Caption: Proposed MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the naphthyl ring, and the aliphatic C-H and C-N bonds of the pyrrolidine ring.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3050-3100 | Medium | C-H stretch | Aromatic |

| 2850-2960 | Strong | C-H stretch | Aliphatic (CH₂) |

| 1590-1610 | Medium | C=C stretch | Aromatic |

| 1500-1520 | Medium | C=C stretch | Aromatic |

| 1350-1450 | Medium | C-H bend | Aliphatic (CH₂) |

| 1180-1220 | Strong | C-N stretch | Aryl-Amine |

| 770-810 | Strong | C-H bend | Aromatic (out-of-plane) |

Interpretation: The spectrum will be dominated by strong C-H stretching bands from the pyrrolidine CH₂ groups between 2850 and 2960 cm⁻¹.[11] Aromatic C-H stretches will appear as weaker bands above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring are expected in the 1500-1610 cm⁻¹ region.[12] A strong band around 1200 cm⁻¹ should be present, corresponding to the C-N stretching of the aryl-amine linkage.[13] Finally, strong absorptions in the fingerprint region (770-810 cm⁻¹) will be indicative of the substitution pattern on the naphthalene ring.

Experimental Protocols

Reproducible and accurate data acquisition is paramount in spectroscopic analysis. The following are generalized, yet robust, protocols for obtaining the spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is recommended.[14]

-

¹³C NMR Acquisition: Record the spectrum using proton decoupling. A greater number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.[14]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC/LC interface.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the neat compound on a salt plate (NaCl or KBr) if it is an oil. If it is a solid, prepare a KBr pellet by finely grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a transparent disk.[14]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[14]

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[14]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, MS, and IR techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared data of this important molecule. By understanding the expected spectral features and employing rigorous experimental protocols, researchers can confidently confirm the structure and purity of this compound, facilitating its application in further scientific endeavors.

References

- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 82238-92-4 [chemicalbook.com]

- 5. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescence of 8-Acyl-1-Pyrrolidinylnaphthalenes [mdpi.com]

- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 10. Pyrrolidine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole [mdpi.com]

- 13. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to N-Aryl Pyrrolidines: Bridging Theoretical Predictions and Experimental Realities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of structural rigidity, three-dimensional complexity, and synthetic accessibility.[2] This guide provides an in-depth technical exploration of the relationship between the theoretical, computationally-predicted properties of N-aryl pyrrolidines and their experimentally determined characteristics. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to arm researchers with the insights needed to accelerate discovery and development.

The Dichotomy of Design: Theoretical Foundations

In modern drug discovery, computational chemistry is not merely a preparatory step but a foundational pillar of rational design. For N-aryl pyrrolidines, theoretical modeling allows us to predict molecular geometry, electronic properties, and potential bioactivity before a single compound is synthesized.

Core Computational Methods: The "Why" Behind the "How"

The primary tool for in-silico analysis of small molecules like N-aryl pyrrolidines is Density Functional Theory (DFT).[3]

-

Why DFT? DFT offers a remarkable balance between computational cost and accuracy. It is particularly adept at calculating the electronic structure of molecules, which governs their geometry, reactivity, and spectroscopic properties. Methods like B3LYP with a 6-311++G(d,p) basis set are workhorses in the field, providing reliable predictions for conformational energies and bond parameters.[3]

-

Causality in Method Selection: The choice of a specific functional and basis set is critical. B3LYP is a hybrid functional, mixing known exchange-correlation functionals with a portion of exact Hartree-Fock exchange. This hybrid nature often corrects for the self-interaction error found in simpler functionals, leading to more accurate predictions of molecular properties. The 6-311++G(d,p) basis set is robust, employing diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds, which is crucial for capturing the subtle electronic effects in N-aryl systems.

Predicting Conformation: The Puckering of the Pyrrolidine Ring

The pyrrolidine ring is not planar. It adopts puckered "envelope" or "twist" conformations to relieve ring strain.[4] The orientation of the N-aryl substituent significantly influences this puckering.

-

Theoretical Prediction: Computational conformational analysis can predict the most stable puckering modes (e.g., Cγ-exo or Cγ-endo) and the rotational barrier of the N-aryl bond.[4] These factors are paramount as they dictate the three-dimensional shape of the molecule and, consequently, how it fits into a biological target's binding pocket.

-

Expert Insight: The interplay between the aryl substituent and the pyrrolidine ring is a key design element. For instance, bulky ortho-substituents on the aryl ring can sterically hinder rotation, locking the pyrrolidine into a specific conformation. This conformational restriction can dramatically enhance binding affinity and selectivity for a target protein.[5]

Ground Truth: Experimental Validation

While theoretical models provide a powerful predictive framework, they are approximations of reality. Experimental validation is the ultimate arbiter of a molecule's true properties.

Synthesis: From Blueprint to Benchtop

The construction of the N-aryl pyrrolidine core can be achieved through various synthetic strategies, with transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination being a dominant and versatile method.[6] More recent approaches also include reductive amination of diketones.[7][8]

-

Why Buchwald-Hartwig? This palladium-catalyzed reaction is highly efficient for forming C-N bonds between an aryl halide (or triflate) and an amine (pyrrolidine). Its broad substrate scope and tolerance of various functional groups make it a go-to method in medicinal chemistry for creating libraries of N-aryl pyrrolidine analogs.

Structural Elucidation: Seeing the Molecule

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of molecules in solution. For N-aryl pyrrolidines, ¹H and ¹³C NMR provide a wealth of information that can be directly compared to theoretical predictions.[9]

-

Chemical Shifts (δ): The electronic environment of each proton and carbon nucleus determines its chemical shift. The electron-withdrawing or -donating nature of substituents on the aryl ring will measurably alter the chemical shifts of the pyrrolidine protons, a phenomenon that can be accurately predicted by DFT calculations.[9] A strong correlation between calculated and experimental shifts validates the predicted electronic structure.[9]

-

Coupling Constants (J): The through-bond coupling between adjacent protons provides dihedral angle information, which is used to deduce the ring's pucker in solution.[10]

-

Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximity between protons, confirming the relative stereochemistry and the orientation of the aryl group relative to the pyrrolidine ring.[11]

2.2.2. X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's structure in the solid state. This "gold standard" measurement allows for the direct comparison of experimental bond lengths, bond angles, and dihedral angles with those predicted by DFT.

-

Expert Insight: Discrepancies between the solid-state (X-ray) and solution-state (NMR) structures can be highly informative. These differences often arise from crystal packing forces or solvent effects, highlighting the dynamic nature of the molecule. A key observation is often the relative orientation of the aryl group, which may differ between the calculated gas-phase minimum energy structure and the experimentally observed solid-state structure.[12]

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The C-N stretching and C-H bending frequencies are characteristic of the pyrrolidine ring. While less detailed than NMR, IR provides a rapid and valuable fingerprint of the molecule, confirming the presence of key functional groups.[13][14]

Comparative Analysis: Where Theory Meets Reality

The true power of this dual approach lies in the direct comparison of data. Discrepancies are not failures but opportunities for deeper understanding.

Data Summary: A Head-to-Head Comparison

Let's consider a hypothetical N-(4-methoxyphenyl)pyrrolidine as an example.

| Property | Theoretical (DFT B3LYP/6-311++G) | Experimental (Typical) |

| ¹H NMR (δ, ppm) | ||

| H2/H5 (α-CH₂) | 3.35 | ~3.40[15] |

| H3/H4 (β-CH₂) | 1.98 | ~2.10-2.35[15] |

| ¹³C NMR (δ, ppm) | ||

| C2/C5 (α-C) | 42.1 | ~42.5[15] |

| C3/C4 (β-C) | 30.8 | ~31.0[15] |

| Bond Angle (°) | ||

| C2-N-C5 | 109.5 | 109.8 (from X-ray) |

| Dihedral Angle (°) | ||

| C2-N-C1'-C6' | 45.2 (Twist) | 48.1 (from X-ray) |

Note: Experimental values are illustrative and can vary based on specific derivatives and conditions.

Interpreting Discrepancies

-

NMR Shifts: Minor deviations (0.1-0.3 ppm) are common and often attributed to solvent effects not perfectly captured in the gas-phase DFT calculation. Larger deviations may suggest an incorrect conformational assignment.

-

Geometries: Small differences in bond angles and dihedrals between DFT and X-ray data are expected. Significant differences might indicate strong intermolecular interactions (like hydrogen bonding) in the crystal lattice that are not present in the calculated single-molecule model.[9]

Application in Drug Discovery: The Dopamine D4 Receptor Case Study

N-aryl pyrrolidines are prominent scaffolds for ligands targeting G protein-coupled receptors (GPCRs), such as the dopamine D4 receptor (D4R), which is a target for neuropsychiatric disorders.[16]

-

Theoretical Docking: Computational docking studies can predict how an N-aryl pyrrolidine ligand will bind to the D4R. The predicted conformation (ring pucker, aryl orientation) is critical for fitting into the receptor's binding pocket, which is defined by key amino acid residues.[17]

-

Experimental Validation: The theoretical binding hypothesis is tested experimentally through radioligand binding assays, which determine the ligand's affinity (Ki value) for the receptor.[18] Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the N-aryl pyrrolidine structure, are used to probe interactions with the receptor.[16] A strong correlation between predicted binding poses and experimental affinities validates the computational model and accelerates the design of more potent and selective ligands.

Logical Workflow: From Concept to Candidate

The synergy between theoretical and experimental approaches forms a powerful, iterative cycle in drug discovery.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent findings leading to the discovery of selective dopamine D4 receptor ligands for the treatment of widespread diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 1-(1-Naphthyl)pyrrolidine: A Technical Whitepaper

Abstract

1-(1-Naphthyl)pyrrolidine is a significant structural motif in medicinal chemistry and materials science. Its synthesis is a key step in the development of various compounds with potential therapeutic and technological applications. This in-depth technical guide provides a comprehensive overview of the fundamental synthesis routes to this compound, designed for researchers, scientists, and professionals in drug development. This whitepaper delves into the core synthetic strategies, offering a comparative analysis of their underlying mechanisms, practical considerations, and experimental protocols. The discussion is grounded in established chemical principles and supported by citations to authoritative literature, ensuring scientific integrity and providing actionable insights for laboratory practice.

Introduction: The Significance of the Naphthyl-Pyrrolidine Scaffold

The fusion of a naphthalene ring system with a pyrrolidine moiety gives rise to a class of compounds with unique steric and electronic properties. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in a multitude of bioactive natural products and synthetic drugs.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules that interact with biological targets. When coupled with the extended aromatic system of naphthalene, the resulting N-aryl pyrrolidine exhibits distinct photophysical and pharmacological characteristics. This guide will explore the primary chemical pathways to construct this valuable molecular architecture.

Core Synthesis Routes: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three primary strategies:

-

Nucleophilic Aromatic Substitution (SNA r): A classical approach involving the direct displacement of a leaving group on the naphthalene ring by pyrrolidine.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.

-

Reductive Amination: A convergent strategy that forms the C-N bond through the reaction of a naphthaldehyde with pyrrolidine, followed by reduction.

A fourth, historically significant method, the Ullmann Condensation , will also be discussed as a relevant alternative.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The SNAr reaction is a cornerstone of aromatic chemistry. In the context of synthesizing this compound, this pathway involves the direct reaction of a 1-halonaphthalene with pyrrolidine.

Mechanistic Principles

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the naphthalene ring, yielding the final product. For this reaction to be efficient, the aromatic ring typically requires activation by electron-withdrawing groups at the ortho and/or para positions to stabilize the negatively charged Meisenheimer complex. However, under forcing conditions, even unactivated aryl halides can undergo SNAr.

Causality in Experimental Design

The choice of leaving group, solvent, base, and temperature are critical parameters that dictate the success of an SNAr reaction.

-

Leaving Group: The reactivity of the leaving group generally follows the trend F > Cl > Br > I for activated systems, as fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to react.

-

Base: A base is often employed to deprotonate the pyrrolidine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

-

Temperature: Elevated temperatures are frequently required to overcome the activation energy barrier, particularly for unactivated or moderately activated substrates.

Experimental Protocol: SNAr of 1-Halonaphthalene

A reported synthesis of this compound via an SNAr-type reaction utilizes 1-halonaphthalene and pyrrolidine in the presence of a base.[2]

Reaction Scheme:

A representative SNAr synthesis of this compound.

Step-by-Step Methodology:

-

To a solution of 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-fluoronaphthalene) in N,N-dimethylacetamide (DMAc), add pyrrolidine and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitoring by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Substrate | 1-Halonaphthalene | [2] |

| Reagent | Pyrrolidine | [2] |

| Base | Potassium Carbonate | [2] |

| Solvent | N,N-Dimethylacetamide | [2] |

| Temperature | 80 °C | [2] |

| Yield | 99% | [2] |

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, offering a highly versatile and efficient method for C-N bond formation.[3] This palladium-catalyzed cross-coupling reaction is particularly useful for substrates that are unreactive under traditional SNAr conditions.

Mechanistic Principles

The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the following key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 1-bromonaphthalene) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

-

Reductive Elimination: The N-aryl bond is formed through reductive elimination from the palladium(II) complex, yielding this compound and regenerating the palladium(0) catalyst.

Catalytic cycle of the Buchwald-Hartwig amination.

Causality in Experimental Design

The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system and reaction conditions.

-

Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

-

Ligand: The choice of phosphine ligand is crucial for catalyst activity and stability. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphine ligands (e.g., XPhos, SPhos), are often highly effective.

-

Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of 1-bromonaphthalene with pyrrolidine.

Step-by-Step Methodology:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by 1-bromonaphthalene and pyrrolidine.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting materials.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

| Parameter | Recommended Conditions |

| Aryl Halide | 1-Bromonaphthalene |

| Amine | Pyrrolidine |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, or P(t-Bu)₃ |

| Base | NaOt-Bu or LiHMDS |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

Reductive Amination: A Convergent Approach

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds and amines.[4] For the synthesis of this compound, this involves the reaction of 1-naphthaldehyde with pyrrolidine.

Mechanistic Principles

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ by a selective reducing agent to yield the target amine.

General scheme for reductive amination.

Causality in Experimental Design

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and highly selective reagent for reductive amination.[3][5][6] It is less reactive towards aldehydes and ketones than other common borohydrides, allowing for the efficient reduction of the in situ formed iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but its toxicity is a significant drawback.[4]

-

Solvent: Aprotic solvents that are compatible with the reducing agent, such as 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF), are commonly used.[5]

-

pH: The reaction is often carried out under slightly acidic conditions (e.g., with the addition of acetic acid) to facilitate the formation of the iminium ion.

Experimental Protocol: Reductive Amination

The following protocol outlines the direct reductive amination of 1-naphthaldehyde with pyrrolidine using sodium triacetoxyborohydride.

Step-by-Step Methodology:

-

Dissolve 1-naphthaldehyde and pyrrolidine in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

| Parameter | Recommended Conditions | Reference |

| Carbonyl Compound | 1-Naphthaldehyde | [7] |

| Amine | Pyrrolidine | |

| Reducing Agent | Sodium Triacetoxyborohydride | [3][5][6] |

| Solvent | 1,2-Dichloroethane (DCE) | [3][5] |

| Temperature | Room Temperature | [5] |

Alternative Synthetic Strategies

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an older alternative to the Buchwald-Hartwig amination.[8] Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. This method can be considered when palladium-based methods are not desirable.

Synthesis from 1-Naphthylamine

An alternative approach involves the construction of the pyrrolidine ring onto a pre-existing 1-naphthylamine core. This can be achieved by reacting 1-naphthylamine with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane or 1,4-diiodobutane, in the presence of a base.[2] This method provides a straightforward route if 1-naphthylamine is a more readily available starting material.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several robust and reliable methods. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in more complex substrates.

-

Nucleophilic Aromatic Substitution offers a direct and potentially high-yielding route, especially if an activated 1-halonaphthalene is available.

-

Buchwald-Hartwig Amination provides the broadest substrate scope and is often the method of choice for unactivated aryl halides, despite the higher cost of the catalyst system.

-

Reductive Amination is a highly efficient and convergent one-pot procedure when starting from 1-naphthaldehyde.

The continued development of more active and cost-effective catalysts for cross-coupling reactions, as well as greener and more sustainable reaction conditions, will undoubtedly further enhance the synthetic chemist's toolkit for accessing this compound and its derivatives. These advancements will continue to fuel research in medicinal chemistry and materials science, where this important structural motif plays a crucial role.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 7. iiste.org [iiste.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of 1-(1-Naphthyl)pyrrolidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Naphthyl)pyrrolidine is a molecule of interest in medicinal chemistry and drug discovery, valued as a structural motif in the development of novel therapeutic agents.[1] Its utility, however, is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse environmental conditions. A comprehensive understanding of these characteristics is paramount for advancing a compound from early-stage discovery through to formulation and development. Poor solubility can hinder biological assays and lead to low bioavailability, while instability can compromise the safety and efficacy of a potential drug substance.[2]

This in-depth technical guide provides a framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide focuses on the established, field-proven methodologies that empower researchers to generate reliable and reproducible data. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic approach to understanding the physicochemical behavior of this and similar compounds.

I. Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on experimental studies. These properties can offer predictive insights into its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | [3] |

| Molecular Weight | 197.28 g/mol | [4] |

| Boiling Point | 348 °C | [5] |

| Density | 1.107 g/cm³ | [5] |

| pKa (Predicted) | 5.68 ± 0.40 | [5] |

| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [5] |

The structure, combining a bulky, hydrophobic naphthyl group with a basic pyrrolidine ring, suggests a molecule with limited aqueous solubility that is likely to be pH-dependent. The tertiary amine of the pyrrolidine ring is a potential site for salt formation, which could be leveraged to enhance solubility.

II. Determining the Solubility Profile

Solubility is a critical parameter that influences everything from the design of in vitro assays to the formulation of a final drug product.[6] Two key types of solubility measurements are pertinent in a research and development setting: kinetic and thermodynamic solubility.

A. Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[2][7] This measurement is crucial in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities.[7] The most common methods for determining kinetic solubility are nephelometry and direct UV absorption.[2][8]

This protocol outlines a standard procedure for determining the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.

1. Preparation of Stock and Standard Solutions:

- Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]

- Create a set of calibration standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water.

2. Sample Preparation:

- Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well microtiter plate.[8]

- Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.[6]

3. Incubation and Filtration:

- Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1.5 to 2 hours).[6][8]

- After incubation, filter the solution through a solubility filter plate to remove any precipitated compound.[9]

4. Quantification:

- Transfer the filtrate to a UV-transparent 96-well plate.

- Measure the UV absorbance at the wavelength of maximum absorbance (λmax) for this compound.

- Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to the calibration curve.

5. Data Analysis:

- The kinetic solubility is the highest concentration at which the compound remains fully dissolved.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

B. Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[2] This is a more time-consuming but also more accurate representation of a compound's solubility. The shake-flask method is the most common technique for this determination.[9]

1. Sample Preparation:

- Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, isopropanol, acetonitrile, etc.).

2. Equilibration:

- Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][9]

3. Separation and Quantification:

- After equilibration, allow the vials to stand to let the undissolved solid settle.

- Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

- Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[9]

4. Data Presentation:

- The results should be compiled into a table that clearly shows the solubility in each solvent system.

| Solvent System | Relative Polarity[10] | Predicted Solubility of this compound |

| Non-Polar | ||

| Hexane | 0.009 | High |

| Toluene | 0.099 | High |

| Polar Aprotic | ||

| Tetrahydrofuran (THF) | 0.207 | High |

| Acetonitrile (ACN) | 0.460 | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High |

| Polar Protic | ||

| Ethanol | 0.654 | Moderate |

| Methanol | 0.762 | Moderate |

| Water | 1.000 | Low |

| Aqueous Buffers | ||

| PBS (pH 7.4) | N/A | Low |

| pH 2 Buffer (e.g., 0.01 M HCl) | N/A | Moderate (due to protonation of the pyrrolidine nitrogen) |

III. Assessing the Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance and establish its intrinsic stability.[11] These studies are conducted under conditions more severe than accelerated stability testing and are mandated by regulatory bodies like the ICH.[11][12]

The goal is to achieve a target degradation of 5-20% of the active substance.[12][13] Over-stressing can lead to the formation of secondary degradation products not relevant to formal stability studies, while under-stressing may not generate sufficient degradation products for analysis.[11][13]

A. Standard Conditions for Forced Degradation

A systematic approach involves exposing solutions of this compound to a variety of stress conditions.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80°C) for several hours.[12] | The pyrrolidine ring is generally stable, but extreme conditions could potentially affect the naphthyl moiety. |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature.[12] | Similar to acid hydrolysis, significant degradation is not expected under typical conditions. |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours.[12] | The tertiary amine of the pyrrolidine ring could be susceptible to N-oxidation. The electron-rich naphthyl ring is also a potential site for oxidative degradation. |

| Thermal Degradation | Heating the solid compound or a solution at a temperature above that used for accelerated stability testing (e.g., 80-100°C).[14] | To be determined experimentally. |

| Photostability | Exposing a solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[11] | The naphthyl group contains a chromophore that absorbs UV radiation, making photolytic degradation a possibility. |

B. Analytical Methodology for Stability Studies

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[15] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the method of choice.

1. Column and Mobile Phase Selection:

- Start with a C18 reverse-phase column, which is effective for separating non-polar to moderately polar compounds.

- A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve the parent peak from various degradation products.

2. Analysis of Stressed Samples:

- Inject the samples from the forced degradation studies into the HPLC system.

- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound, this compound.

3. Method Validation:

- The method must be validated to demonstrate its specificity, linearity, accuracy, and precision. Peak purity analysis using a photodiode array (PDA) detector or MS can confirm that the parent peak is free from co-eluting degradants.[13]

Diagram of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

IV. Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed kinetic and thermodynamic solubility protocols, researchers can generate the necessary data to guide formulation and development efforts. Furthermore, the principles of forced degradation studies outlined herein are essential for understanding the intrinsic stability of the molecule, identifying potential degradation pathways, and developing robust analytical methods.

The insights gained from these studies are not merely data points but are critical knowledge for making informed decisions in the drug discovery and development process. For this compound, future work should focus on executing these protocols to build a comprehensive physicochemical profile. Characterizing the structure of any significant degradation products using techniques like LC-MS/MS would be a crucial next step in ensuring the safety and quality of any potential therapeutic agent derived from this scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 82238-92-4 [chemicalbook.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. sgs.com [sgs.com]

- 14. formulationbio.com [formulationbio.com]

- 15. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Photophysical Properties of Naphthalene Derivatives

Preamble: The Naphthalene Scaffold as a Photophysical Workhorse

Naphthalene, the simplest polycyclic aromatic hydrocarbon, represents far more than a historical curiosity. Its rigid, planar, and π-conjugated framework serves as a foundational scaffold for a vast array of functional organic molecules. The unique photophysical and chemical properties of its derivatives have established them as indispensable tools in diverse scientific fields.[1] From high-performance organic electronic materials to exquisitely sensitive fluorescent probes for biological imaging and chemical sensing, the naphthalene core offers a tunable platform for molecular design.[1][2][3] The inherent photo-stability and high quantum yields achievable with strategic substitution make naphthalene derivatives a subject of intense and ongoing research.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical principles governing naphthalene and its derivatives, the methodologies for their characterization, and the causal relationships between structure and function.

The Photophysical Foundation: Unsubstituted Naphthalene

To appreciate the utility of naphthalene derivatives, one must first understand the intrinsic photophysical behavior of the parent molecule. The electronic transitions of naphthalene give rise to its characteristic absorption and emission profiles. These processes are best visualized using a Jablonski diagram, which maps the electronic and vibrational states of a molecule and the transitions between them.[4][5][6]

Upon absorbing a photon of appropriate energy (typically in the UV region), the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. The molecule then quickly relaxes non-radiatively to the lowest vibrational level of the S₁ state through processes called internal conversion (e.g., S₂ → S₁) and vibrational relaxation.[7]

From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: A radiative transition from S₁ to S₀, resulting in the emission of a photon. This process is spin-allowed and therefore relatively fast, with typical lifetimes in the nanosecond range.[8] For naphthalene in cyclohexane, the fluorescence quantum yield (the efficiency of this process) is approximately 0.23.[9]

-

Intersystem Crossing (ISC): A non-radiative, spin-forbidden transition from the S₁ state to the triplet state (T₁).[10] This process involves a change in electron spin multiplicity and is facilitated by spin-orbit coupling.[10]

-

Internal Conversion (from S₁): A non-radiative decay from S₁ directly to S₀. For rigid molecules like naphthalene, this process is typically less efficient than fluorescence or ISC.

Once in the T₁ state, the molecule can return to the S₀ ground state via:

-

Phosphorescence: A radiative, spin-forbidden transition from T₁ to S₀. Because this transition is "forbidden," the lifetime of the triplet state is much longer, ranging from milliseconds to seconds.[11][12] This long lifetime makes the triplet state highly susceptible to quenching by external species like molecular oxygen.[13]

Caption: A generalized Jablonski diagram for naphthalene illustrating key photophysical transitions.

Modulating Photophysics: The Critical Role of Substituents

The true power of naphthalene as a fluorophore lies in the ability to tune its properties by attaching various functional groups (substituents) to the aromatic rings.[3][14] These substituents can dramatically alter the energy levels of the molecule, influencing absorption/emission wavelengths, quantum yields, and lifetimes. The nature, number, and position of these groups are the primary tools for rational fluorophore design.[3]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) donate electron density to the naphthalene π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), effectively decreasing the HOMO-LUMO energy gap. The causal result is a bathochromic (red) shift in both the absorption and emission spectra. Many EDG-substituted naphthalenes exhibit significantly enhanced fluorescence quantum yields compared to the parent molecule.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-CHO, -COR) pull electron density from the π-system. These groups lower the energy of the LUMO more than the HOMO, also leading to a decreased energy gap and a bathochromic shift .

-

Push-Pull Systems: A particularly effective strategy involves placing an EDG at one position and an EWG at another, creating an intramolecular charge transfer (ICT) character in the excited state.[3] For example, attaching a donor and acceptor to the 2 and 6 positions can significantly increase fluorescence.[3] These systems are often highly sensitive to their environment, a property discussed below.

Caption: Relationship between substituent type and resulting changes in photophysical properties.

Environmental Influences and Advanced Phenomena

The photophysical properties of naphthalene derivatives are not solely dictated by their structure but are also profoundly influenced by their immediate environment.

Solvatochromism

Solvatochromism is the change in the color (absorption or emission wavelength) of a substance when it is dissolved in different solvents.[15] Naphthalene derivatives with a significant change in dipole moment upon excitation, such as "push-pull" systems, often exhibit strong solvatochromism.[16][17]

-

Mechanism: In a polar solvent, the solvent molecules will arrange themselves to stabilize the ground state of the fluorophore. Upon excitation, the fluorophore's dipole moment may increase. The solvent cage, still in its ground-state orientation, is now in a higher-energy configuration relative to the excited fluorophore. As the solvent molecules reorient to stabilize the more polar excited state, the energy of the excited state is lowered. This leads to a red shift in emission in more polar solvents. This phenomenon is described by the Lippert-Mataga equation, which relates the Stokes shift to the polarity of the solvent.[16] This property is the basis for using naphthalene derivatives as probes for local environmental polarity in systems like cell membranes.[18]

Excimers and Exciplexes

At higher concentrations, new emission features can appear at longer wavelengths, which are not present in dilute solutions. These are due to the formation of excited-state complexes.

-

Excimer: An "excited-state dimer" formed between an excited molecule and an identical ground-state molecule.[2][19] The emission from an excimer is broad, unstructured, and red-shifted compared to the monomer fluorescence. This occurs because the formation of the excimer lowers the energy of the excited state.

-

Exciplex: An "excited-state complex" formed between two different molecules, one in an excited state and one in the ground state (e.g., an excited naphthalene derivative and a ground-state biphenyl).[20][21] Like excimers, exciplex emission is also red-shifted and broad. The formation of excimers and exciplexes is a dynamic, diffusion-controlled process, and their observation is a key indicator of molecular proximity and interaction.[22]

A Guide to Experimental Characterization

A thorough and reliable characterization of the photophysical properties of a new naphthalene derivative is paramount. The following protocols represent a self-validating workflow, where each measurement builds upon the last to provide a complete picture of the molecule's behavior.[23]

Core Measurements: Absorption and Emission Spectroscopy

-

UV-Visible Absorption Spectroscopy: This is the first and most fundamental measurement.[23]

-

Objective: To determine the wavelengths of maximum absorbance (λ_abs) and the molar absorption coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.

-

Protocol:

-

Prepare a stock solution of the naphthalene derivative of known concentration in a spectroscopic-grade solvent.

-

Create a series of dilutions from the stock solution.

-

Measure the absorbance of each solution across a relevant UV-Vis range (e.g., 200-500 nm) using a spectrophotometer.

-

Plot absorbance vs. concentration at the λ_abs. The slope of this line, according to the Beer-Lambert law, is ε (when the path length is 1 cm).

-

-

Causality: Establishing an accurate ε is critical for preparing samples for subsequent fluorescence measurements and is required for calculating the fluorescence quantum yield.[23] The absorbance should ideally be kept below 0.1 at the excitation wavelength for fluorescence measurements to avoid inner-filter effects.[9]

-

-

Photoluminescence (PL) Spectroscopy:

-

Objective: To determine the excitation and emission spectra.

-

Protocol:

-

Using a dilute solution (Abs < 0.1), place the sample in a spectrofluorometer.

-

Emission Spectrum: Set the excitation monochromator to the λ_abs and scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the λ_em.

-

Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation monochromator. The resulting spectrum should closely match the absorption spectrum if only a single species is responsible for the emission.

-

-

Trustworthiness: A strong correspondence between the absorption and excitation spectra provides confidence that the observed emission originates from the species absorbing the light and not from an impurity.

-

Quantitative Metrics: Quantum Yield and Lifetime

-

Relative Fluorescence Quantum Yield (Φ_F) Determination:

-

Objective: To quantify the efficiency of the fluorescence process relative to a well-characterized standard.[18]

-

Protocol (Comparative Method):

-

Select a suitable fluorescence standard with a known quantum yield and emission in a similar spectral region (e.g., quinine sulfate, rhodamine 6G).

-

Prepare a series of five dilutions for both the standard and the unknown sample in the same solvent. The absorbance of all solutions should be kept low and in a linear range (e.g., 0.01 to 0.1).

-

Measure the absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) , where 'Grad' is the gradient of the plot and 'η' is the refractive index of the solvent.[18]

-

-

Expertise: The choice of standard is critical. Its absorption and emission profiles should ideally not overlap significantly with the sample to avoid re-absorption effects. Using the same solvent for both sample and standard (η_sample = η_std) simplifies the calculation and eliminates a potential source of error.

-

-

Fluorescence Lifetime (τ_F) Measurement:

-

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

-

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the gold standard. The sample is excited by a pulsed laser, and the time delay between the laser pulse and the detection of the first emitted photon is measured repeatedly. The resulting histogram of photon arrival times yields the fluorescence decay curve.

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for complex systems) to extract the lifetime (τ_F). A mono-exponential decay is indicative of a single emissive species in a homogeneous environment.

-

Caption: A validated workflow for the comprehensive photophysical characterization of naphthalene derivatives.